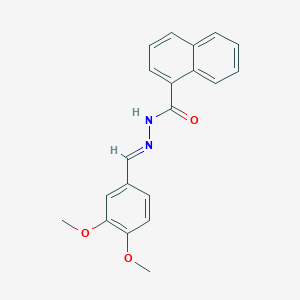![molecular formula C21H22ClF3N2O2 B5291634 N'-[3-(1-adamantyl)-3-oxo-1-(trifluoromethyl)propylidene]-3-chlorobenzohydrazide](/img/structure/B5291634.png)
N'-[3-(1-adamantyl)-3-oxo-1-(trifluoromethyl)propylidene]-3-chlorobenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[3-(1-adamantyl)-3-oxo-1-(trifluoromethyl)propylidene]-3-chlorobenzohydrazide, also known as ATOH1, is a chemical compound that has been extensively studied for its potential applications in scientific research. ATOH1 belongs to the class of adamantyl-substituted hydrazones and is known for its potent biological activity.
Mechanism of Action
The mechanism of action of N'-[3-(1-adamantyl)-3-oxo-1-(trifluoromethyl)propylidene]-3-chlorobenzohydrazide is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in the growth and proliferation of cancer cells. N'-[3-(1-adamantyl)-3-oxo-1-(trifluoromethyl)propylidene]-3-chlorobenzohydrazide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. N'-[3-(1-adamantyl)-3-oxo-1-(trifluoromethyl)propylidene]-3-chlorobenzohydrazide has also been shown to inhibit the activity of Akt, a protein kinase that is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N'-[3-(1-adamantyl)-3-oxo-1-(trifluoromethyl)propylidene]-3-chlorobenzohydrazide has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells and to inhibit angiogenesis (the formation of new blood vessels). N'-[3-(1-adamantyl)-3-oxo-1-(trifluoromethyl)propylidene]-3-chlorobenzohydrazide has also been shown to modulate the immune response and to have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
N'-[3-(1-adamantyl)-3-oxo-1-(trifluoromethyl)propylidene]-3-chlorobenzohydrazide has several advantages for use in lab experiments. It is a potent and selective inhibitor of HDACs and Akt, making it a valuable tool for studying the role of these proteins in cancer and other diseases. N'-[3-(1-adamantyl)-3-oxo-1-(trifluoromethyl)propylidene]-3-chlorobenzohydrazide also has low toxicity, making it suitable for use in in vitro and in vivo experiments. However, N'-[3-(1-adamantyl)-3-oxo-1-(trifluoromethyl)propylidene]-3-chlorobenzohydrazide has some limitations, including its low solubility in water and its potential to interact with other proteins and enzymes.
Future Directions
There are several future directions for research on N'-[3-(1-adamantyl)-3-oxo-1-(trifluoromethyl)propylidene]-3-chlorobenzohydrazide. One area of interest is the development of new synthetic methods for N'-[3-(1-adamantyl)-3-oxo-1-(trifluoromethyl)propylidene]-3-chlorobenzohydrazide that improve yield and purity. Another area of interest is the investigation of the mechanism of action of N'-[3-(1-adamantyl)-3-oxo-1-(trifluoromethyl)propylidene]-3-chlorobenzohydrazide in greater detail, including its interactions with other proteins and enzymes. Additionally, there is interest in exploring the potential therapeutic applications of N'-[3-(1-adamantyl)-3-oxo-1-(trifluoromethyl)propylidene]-3-chlorobenzohydrazide in other diseases beyond cancer, such as inflammatory and autoimmune diseases. Overall, N'-[3-(1-adamantyl)-3-oxo-1-(trifluoromethyl)propylidene]-3-chlorobenzohydrazide is a promising compound for scientific research and has the potential to advance our understanding of disease mechanisms and to lead to the development of new therapies.
Synthesis Methods
The synthesis of N'-[3-(1-adamantyl)-3-oxo-1-(trifluoromethyl)propylidene]-3-chlorobenzohydrazide involves the reaction of 3-chlorobenzohydrazide with 1-adamantyl-3-oxo-1-(trifluoromethyl)propene in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction to form the desired product. The synthesis of N'-[3-(1-adamantyl)-3-oxo-1-(trifluoromethyl)propylidene]-3-chlorobenzohydrazide has been optimized to yield high purity and yield.
Scientific Research Applications
N'-[3-(1-adamantyl)-3-oxo-1-(trifluoromethyl)propylidene]-3-chlorobenzohydrazide has been extensively studied for its potential applications in scientific research. It has been found to have potent anticancer activity against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. N'-[3-(1-adamantyl)-3-oxo-1-(trifluoromethyl)propylidene]-3-chlorobenzohydrazide has also been shown to have antimicrobial, antiviral, and anti-inflammatory properties.
properties
IUPAC Name |
N-[(Z)-[4-(1-adamantyl)-1,1,1-trifluoro-4-oxobutan-2-ylidene]amino]-3-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClF3N2O2/c22-16-3-1-2-15(7-16)19(29)27-26-17(21(23,24)25)8-18(28)20-9-12-4-13(10-20)6-14(5-12)11-20/h1-3,7,12-14H,4-6,8-11H2,(H,27,29)/b26-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSIFTEXIPFLCSP-ONUIUJJFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)CC(=NNC(=O)C4=CC(=CC=C4)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)C/C(=N/NC(=O)C4=CC(=CC=C4)Cl)/C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B5291556.png)
![1-(4-chlorophenyl)-N-[(4-hydroxy-4-azepanyl)methyl]cyclohexanecarboxamide](/img/structure/B5291568.png)
![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-[(methylthio)acetyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5291569.png)
![N-(5-chloro-2-pyridinyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]butanamide](/img/structure/B5291572.png)
![4-(hydroxymethyl)-1-({2-[(2-methoxyethyl)amino]-1-methyl-1H-benzimidazol-5-yl}carbonyl)piperidin-4-ol](/img/structure/B5291575.png)
![3-[(2-fluorobenzyl)thio]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B5291585.png)

![6-(2-hydroxyethyl)-5-methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5291601.png)

![4-{4-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzenesulfonamide](/img/structure/B5291609.png)
![3-{4-[(2,4-diethoxyphenyl)sulfonyl]-1-piperazinyl}-6-methylpyridazine](/img/structure/B5291617.png)
![N-[2-methyl-1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide](/img/structure/B5291629.png)
![2-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5291632.png)
![4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5291639.png)